molecular formula C10H11N3O3 B1293062 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid CAS No. 1171972-67-0

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1293062
CAS No.: 1171972-67-0
M. Wt: 221.21 g/mol
InChI Key: UHDVDKQSBPUIIS-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid is a compound that features a pyrazole ring and an isoxazole ring. Compounds containing these rings are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with hydroxylamine to form the isoxazole ring . The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid is unique due to its combination of a pyrazole and an isoxazole ring, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-7(4-13(3)11-5)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVDKQSBPUIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CN(N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649271
Record name 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171972-67-0
Record name 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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